molecular formula C16H16F3NO4S2 B2467492 N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034235-57-7

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2467492
CAS RN: 2034235-57-7
M. Wt: 407.42
InChI Key: XQMRAMHLNQOPCO-UHFFFAOYSA-N
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Description

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16F3NO4S2 and its molecular weight is 407.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity of Benzenesulfonamides

A new series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been synthesized, showing cytotoxic activities and potential as carbonic anhydrase inhibitors. The derivatives with 3,4,5-trimethoxy and 4-hydroxy groups exhibited interesting cytotoxic activities, suggesting their importance for further anti-tumor activity studies (H. Gul et al., 2016).

Oxidative Cross-Coupling Reactions

N-(2‘-Phenylphenyl)benzenesulfonamides have been used in oxidative cross-coupling reactions with acrylate esters to produce 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives. This method, involving a palladium-copper catalyst system under air, demonstrates the versatility of benzenesulfonamides in synthetic chemistry (M. Miura et al., 1998).

Designing and Synthesis for Bioactivities

The design and synthesis of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide compounds have led to the discovery of potential anticancer agents. One compound, in particular, showed high tumor selectivity and potency, indicating its lead compound status for novel anticancer agent development. Furthermore, all synthesized sulfonamides exhibited significant inhibitory effects on hCA IX and XII isoenzymes, showing selectivity towards hCA XII inhibition (H. Gul et al., 2016).

Microwave-Assisted Synthesis of Sulfonamides

The microwave-assisted synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives has been explored, leading to compounds with significant cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. This method represents an efficient approach to developing lead compounds for further studies (H. Gul et al., 2017).

properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO4S2/c17-16(18,19)24-12-3-5-13(6-4-12)26(21,22)20-15(7-9-23-10-8-15)14-2-1-11-25-14/h1-6,11,20H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMRAMHLNQOPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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